molecular formula C30H60O2 B143673 Myristyl palmitate CAS No. 4536-26-9

Myristyl palmitate

Cat. No.: B143673
CAS No.: 4536-26-9
M. Wt: 452.8 g/mol
InChI Key: UULYVBBLIYLRCU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Myristyl palmitate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in lipid synthesis and degradation. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds in lipids, releasing fatty acids and alcohols. This compound can also interact with fatty acid synthase, an enzyme complex responsible for the synthesis of long-chain fatty acids. These interactions are crucial for maintaining lipid homeostasis in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. For example, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their activity and function. For instance, this compound can inhibit the activity of certain lipases, reducing the breakdown of lipids and promoting lipid accumulation in cells. It can also activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for the regulation of lipid metabolism and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or light. Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular lipid composition and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in lipid metabolism and cellular homeostasis. In some cases, high doses of this compound can cause toxic or adverse effects, such as inflammation or lipid accumulation in tissues. These dosage-dependent effects are important for understanding the safety and efficacy of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid synthesis and degradation. It can be hydrolyzed by lipases to release myristyl alcohol and palmitic acid, which can then be further metabolized by other enzymes. This compound can also be synthesized de novo from myristyl alcohol and palmitic acid through the action of fatty acid synthase. These metabolic pathways are essential for maintaining lipid homeostasis in cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipid droplets, which serve as storage sites for lipids. This compound can also interact with lipid transport proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, this compound can be taken up by cells through endocytosis and distributed to different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound can be found in various cellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane. Its localization is influenced by targeting signals and post-translational modifications, such as myristoylation and palmitoylation. These modifications help direct this compound to specific cellular compartments, where it can exert its effects on lipid metabolism and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristyl palmitate can be synthesized through the esterification reaction between myristyl alcohol and palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants to reflux in a suitable solvent, such as hexane, for several hours .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic processes. A solvent-free biocatalytic process has been developed, which employs enzymes like Novozym 435 to catalyze the esterification reaction. This method follows the principles of green chemistry, resulting in high-quality, ultra-pure this compound with a conversion rate of over 98.5% .

Chemical Reactions Analysis

Types of Reactions: Myristyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Transesterification: Catalysts such as sodium methoxide or enzymes like lipases in the presence of an alcohol.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Myristyl Palmitate: this compound is unique due to its specific combination of myristyl alcohol and palmitic acid, which provides a balance of moisturizing and protective properties. Its stability and low comedogenic rating make it suitable for use in a wide range of cosmetic and personal care products, particularly for sensitive and acne-prone skin .

Properties

IUPAC Name

tetradecyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYVBBLIYLRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063511
Record name Hexadecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Hexadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4536-26-9
Record name Myristyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4536-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MYRISTYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05918JMY6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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